Selective Natriuresis with Mild Hypotension: A68828 vs. Native ANF(1-28)
In a comparative analysis, A68828 demonstrates a significantly attenuated hypotensive effect relative to the native peptide ANF(1-28), while retaining robust natriuretic and aldosterone-inhibiting activity [1]. At the highest concentration tested, A68828 reduced blood pressure by less than 15 mmHg, and it inhibited ACTH-induced aldosterone release to a greater extent than ANF(1-28) (100% vs. 50%) [1].
| Evidence Dimension | Hemodynamic Selectivity & Endocrine Modulation |
|---|---|
| Target Compound Data | Blood pressure reduction < 15 mmHg; Inhibition of ACTH-induced aldosterone release = 100% |
| Comparator Or Baseline | ANF(1-28): Hypotensive at similar natriuretic doses; Inhibition of ACTH-induced aldosterone release = 50% |
| Quantified Difference | A68828 produced a >50% improvement in aldosterone inhibition (100% vs. 50%) while causing a milder decrease in blood pressure (reduction < 15 mmHg) |
| Conditions | In vitro receptor binding and agonist assays; In vivo hemodynamic measurements in anesthetized animals. |
Why This Matters
This profile suggests a potential for improved renal function without the confounding variable of systemic hypotension, a key differentiator for researchers investigating cardiorenal syndromes.
- [1] Holleman WH, Budzik GP, Devine EM, et al. Truncated atrial natriuretic factor analogs retain full agonist activity. Can J Physiol Pharmacol. 1991 Oct;69(10):1482-7. PMID: 1663820. View Source
